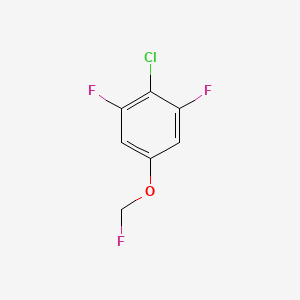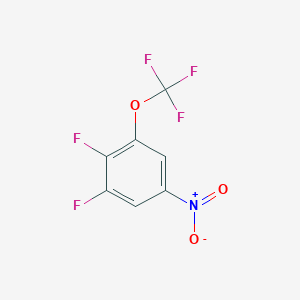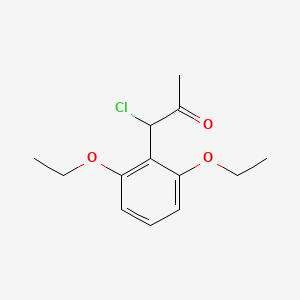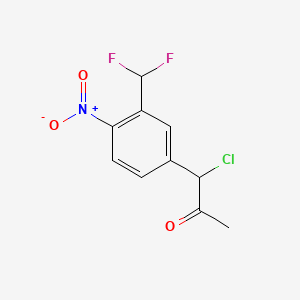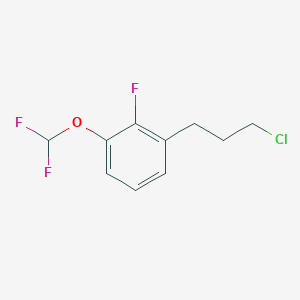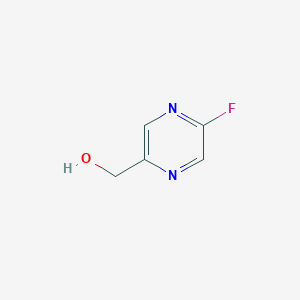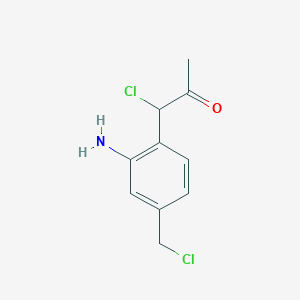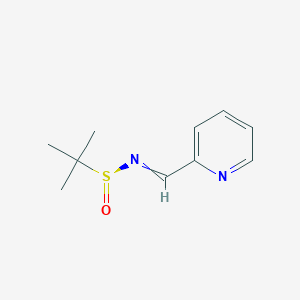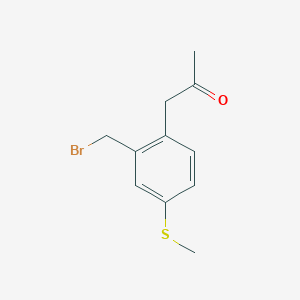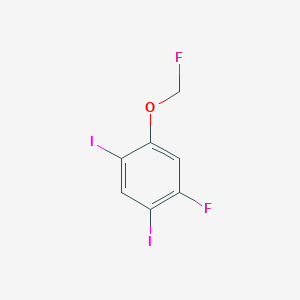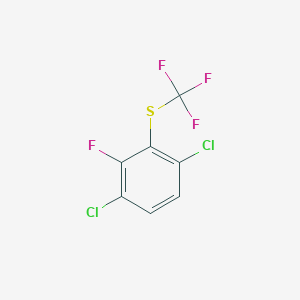
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S It is a halogenated derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a suitable benzene derivative. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be carried out using reagents such as trifluoromethylthiolating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available precursors. The process often includes halogenation, fluorination, and introduction of the trifluoromethylthio group through radical or nucleophilic substitution reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Radical Reactions: Radical trifluoromethylation is a notable reaction involving this compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride in polar solvents.
Radical Reactions: Trifluoromethylthiolating agents under radical initiation conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while radical reactions can introduce trifluoromethylthio groups .
Applications De Recherche Scientifique
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The trifluoromethylthio group can participate in radical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,5-Dichlorobenzotrifluoride
- Benzotrifluoride
Uniqueness
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical properties.
Propriétés
Numéro CAS |
1806317-34-9 |
|---|---|
Formule moléculaire |
C7H2Cl2F4S |
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
1,4-dichloro-2-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
Clé InChI |
KKGLMURSTOHWMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)F)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


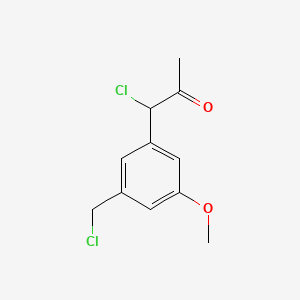
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
